molecular formula C7H14S B14079140 2-Butene, 1-(ethylthio)-3-methyl- CAS No. 10276-06-9

2-Butene, 1-(ethylthio)-3-methyl-

Cat. No.: B14079140
CAS No.: 10276-06-9
M. Wt: 130.25 g/mol
InChI Key: KHRYUIXUVVDGIZ-UHFFFAOYSA-N
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Description

2-Butene, 1-(ethylthio)-3-methyl- is an organic compound that belongs to the family of alkenes It is characterized by the presence of a carbon-carbon double bond and an ethylthio group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butene, 1-(ethylthio)-3-methyl- can be achieved through several methods. One common approach involves the metathesis reaction of ethylene with 2-butene in the presence of a catalyst. For example, MoO_x-based catalysts supported on mixed oxides such as ZrO_2-SiO_2 or TiO_2-SiO_2 have been shown to be effective . The reaction typically occurs at room temperature, making it an efficient and cost-effective method.

Industrial Production Methods

Industrial production of 2-Butene, 1-(ethylthio)-3-methyl- often involves the catalytic cracking of crude oil or the dimerization of ethylene . These processes are carried out on a large scale to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

2-Butene, 1-(ethylthio)-3-methyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in different saturated compounds.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidation can lead to the formation of epoxides or diols.

    Reduction: Reduction typically results in the formation of alkanes.

    Substitution: Substitution reactions can produce halogenated alkenes or other functionalized derivatives.

Scientific Research Applications

2-Butene, 1-(ethylthio)-3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butene, 1-(ethylthio)-3-methyl- involves its interaction with various molecular targets. For example, in halogenation reactions, the compound forms a cyclic halonium ion intermediate, which undergoes anti-addition to produce vicinal dihalides . The specific pathways and targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butene, 1-(ethylthio)-3-methyl- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it valuable for specific applications in synthesis and industrial processes.

Properties

CAS No.

10276-06-9

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

1-ethylsulfanyl-3-methylbut-2-ene

InChI

InChI=1S/C7H14S/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3

InChI Key

KHRYUIXUVVDGIZ-UHFFFAOYSA-N

Canonical SMILES

CCSCC=C(C)C

Origin of Product

United States

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